molecular formula C14H18O3S B8228156 hept-6-ynyl 4-methylbenzenesulfonate

hept-6-ynyl 4-methylbenzenesulfonate

Cat. No.: B8228156
M. Wt: 266.36 g/mol
InChI Key: XYHZCWQGARGTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

hept-6-ynyl 4-methylbenzenesulfonate can be synthesized through various synthetic routes. One common method involves the reaction of hept-6-yn-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

The compound is often stored at -20°C and shipped at ambient temperature .

Chemical Reactions Analysis

hept-6-ynyl 4-methylbenzenesulfonate undergoes several types of chemical reactions:

The major products formed from these reactions include triazole derivatives and other substituted compounds depending on the nucleophile used.

Scientific Research Applications

hept-6-ynyl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of hept-6-ynyl 4-methylbenzenesulfonate primarily involves its ability to participate in nucleophilic substitution and Click Chemistry reactions. The tosyl group acts as a leaving group, allowing nucleophiles to replace it, while the propargyl group reacts with azides to form stable triazole linkages. These reactions enable the compound to modify other molecules and create new chemical structures .

Comparison with Similar Compounds

hept-6-ynyl 4-methylbenzenesulfonate is unique due to its combination of a tosyl group and a propargyl group. Similar compounds include:

These similar compounds may have different reactivity and applications, but this compound stands out due to its versatility in Click Chemistry and nucleophilic substitution reactions.

Properties

IUPAC Name

hept-6-ynyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h1,8-11H,4-7,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHZCWQGARGTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.